molecular formula C21H42O4 B14258148 tert-butyl (3R)-3,17-dihydroxyheptadecanoate CAS No. 404868-09-3

tert-butyl (3R)-3,17-dihydroxyheptadecanoate

Cat. No.: B14258148
CAS No.: 404868-09-3
M. Wt: 358.6 g/mol
InChI Key: INXYPMRYAYFKCZ-LJQANCHMSA-N
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Description

Tert-butyl (3R)-3,17-dihydroxyheptadecanoate is an organic compound characterized by the presence of a tert-butyl ester group and two hydroxyl groups located at the 3rd and 17th positions of a heptadecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl esters, including tert-butyl (3R)-3,17-dihydroxyheptadecanoate, can be achieved through various methods. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This approach is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3,17-dihydroxyheptadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride for the formation of tert-butyl chloride and hypochlorous acid for the formation of tert-butyl hypochlorite . The reactions typically occur under mild conditions, making them suitable for various synthetic applications.

Major Products Formed

The major products formed from these reactions include tert-butyl chloride, tert-butyl hypochlorite, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (3R)-3,17-dihydroxyheptadecanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis due to its reactivity and stability.

    Biology: The compound’s structural features make it a potential candidate for studying biochemical pathways and enzyme interactions.

    Medicine: It may be explored for its potential therapeutic properties, particularly in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3,17-dihydroxyheptadecanoate involves its interaction with various molecular targets and pathways. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds . The hydroxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3R)-3,17-dihydroxyheptadecanoate is unique due to its longer carbon chain and the presence of hydroxyl groups at both the 3rd and 17th positions

Properties

CAS No.

404868-09-3

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

IUPAC Name

tert-butyl (3R)-3,17-dihydroxyheptadecanoate

InChI

InChI=1S/C21H42O4/c1-21(2,3)25-20(24)18-19(23)16-14-12-10-8-6-4-5-7-9-11-13-15-17-22/h19,22-23H,4-18H2,1-3H3/t19-/m1/s1

InChI Key

INXYPMRYAYFKCZ-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CCCCCCCCCCCCCCO)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CCCCCCCCCCCCCCO)O

Origin of Product

United States

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